molecular formula C12H10O2 B14324425 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one CAS No. 109058-04-0

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one

Katalognummer: B14324425
CAS-Nummer: 109058-04-0
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: ONFJNWINPYLMPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are known for their unique structural features and diverse chemical reactivity, making them valuable in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. This reaction is highly stereoselective and can be tuned to produce the desired (E) or (Z) isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one stands out due to its unique structural features and versatile reactivity

Eigenschaften

CAS-Nummer

109058-04-0

Molekularformel

C12H10O2

Molekulargewicht

186.21 g/mol

IUPAC-Name

3-(2-oxopropylidene)inden-1-one

InChI

InChI=1S/C12H10O2/c1-8(13)6-9-7-12(14)11-5-3-2-4-10(9)11/h2-6H,7H2,1H3

InChI-Schlüssel

ONFJNWINPYLMPM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C1CC(=O)C2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.